Acetamide, N-(3,4-dihydro-6-methyl-2H-1-benzopyran-3-yl)-
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Overview
Description
N-(6-Methylchroman-3-yl)acetamide is an organic compound with the molecular formula C12H15NO2 It is a derivative of chroman, a bicyclic structure that includes a benzene ring fused to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methylchroman-3-yl)acetamide typically involves the reaction of 6-methylchroman-3-amine with acetic anhydride. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N-(6-Methylchroman-3-yl)acetamide can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and scalability of the production.
Chemical Reactions Analysis
Types of Reactions
N-(6-Methylchroman-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-(6-Methylchroman-3-yl)acetamide oxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: N-(6-Methylchroman-3-yl)acetamide oxide.
Reduction: 6-Methylchroman-3-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-Methylchroman-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(6-Methylchroman-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-(6-Methylchroman-3-yl)acetamide oxide: An oxidized derivative with different chemical properties.
6-Methylchroman-3-amine: A reduced form of the compound.
N-(6-Methylchroman-3-yl)acetamide derivatives: Various substituted derivatives with different functional groups.
Uniqueness
N-(6-Methylchroman-3-yl)acetamide is unique due to its specific structure, which combines the chroman ring system with an acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
Acetamide, N-(3,4-dihydro-6-methyl-2H-1-benzopyran-3-yl)- is a compound with notable biological activities attributed to its unique benzopyran structure. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C12H15NO2
- Molecular Weight : Approximately 205.25 g/mol
- Structure : The compound features a dihydrobenzopyran moiety that is characteristic of various natural products and pharmaceuticals, contributing to its potential biological activities.
1. Antimicrobial Activity
Research indicates that derivatives of benzopyran, including Acetamide, N-(3,4-dihydro-6-methyl-2H-1-benzopyran-3-yl)-, exhibit significant antimicrobial properties. A study assessing various compounds revealed that benzofuran derivatives showed promising efficacy against bacterial strains such as E. coli and B. subtilis. Although specific data on Acetamide itself were limited, its structural similarities suggest potential antimicrobial activity .
2. Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) is a crucial mechanism for compounds aimed at treating neurodegenerative diseases such as Alzheimer's. The benzopyran structure has been linked to AChE inhibition in similar compounds. For example, a related series of compounds showed varying degrees of AChE inhibition with IC50 values ranging from 0.55 μM to 2.28 μM . This suggests that Acetamide may also exhibit similar inhibitory effects due to its structural characteristics.
3. Anti-inflammatory Properties
Research has indicated that compounds with benzopyran structures can possess anti-inflammatory properties. A related compound was effective in reducing inflammation in rat models with an effective dose (ED50) of 0.094 mg/kg in blocking edema and arthritis . While specific studies on Acetamide are sparse, the potential for anti-inflammatory activity is supported by its structural analogs.
Synthesis Methods
Acetamide, N-(3,4-dihydro-6-methyl-2H-1-benzopyran-3-yl)- can be synthesized through various organic reactions typical for amides and benzopyran derivatives. Key synthetic routes include:
- Formation from Benzopyran Derivatives : Utilizing existing benzopyran frameworks to introduce acetamide functionalities.
- Modification of Existing Compounds : Structural modifications to enhance biological activity or selectivity for specific targets.
Comparative Analysis with Related Compounds
To better understand the potential of Acetamide, it is useful to compare it with structurally related compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N-(6-Methyl-4-oxochroman-3-yl)acetamide | C12H13NO3 | Contains an oxo group |
N-(6-Methylcoumarin)acetamide | C12H11NO3 | Lacks dihydro substitution |
2-(Hydroxymethyl)-2-methylchromen | C12H12O | Hydroxymethyl substituent instead of acetamide |
These comparisons highlight the unique structural attributes of Acetamide while showcasing its potential as a versatile scaffold for further chemical modifications and applications.
Properties
CAS No. |
54444-89-2 |
---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-(6-methyl-3,4-dihydro-2H-chromen-3-yl)acetamide |
InChI |
InChI=1S/C12H15NO2/c1-8-3-4-12-10(5-8)6-11(7-15-12)13-9(2)14/h3-5,11H,6-7H2,1-2H3,(H,13,14) |
InChI Key |
QBTBILNDUFSKBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(C2)NC(=O)C |
Origin of Product |
United States |
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